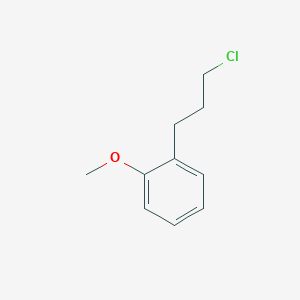
1-(3-Chloropropyl)-2-methoxybenzene
カタログ番号 B2752416
CAS番号:
72734-85-1
分子量: 184.66
InChIキー: IPJLXAZYIJLXHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Catalysis and Organic Synthesis
- Electrochemical Reduction : Studies on the electrochemical reduction of similar methoxybenzene compounds have demonstrated potential applications in environmental remediation and synthetic chemistry. For example, the reduction of methoxychlor, a related compound, at carbon and silver cathodes shows promise for dechlorinating pollutants and synthesizing less harmful products through electrochemical methods (McGuire & Peters, 2016). Similarly, the catalytic reduction of methoxychlor with nickel(I) salen highlights the use of electrogenerated catalysts in reducing environmental pollutants and synthesizing valuable chemicals (McGuire, Hansen, Karty, & Peters, 2016).
Environmental Science
- Pollution Remediation : The study of methoxybenzene compounds' interactions with ozone suggests their potential role as air pollutants and the importance of understanding their atmospheric chemistry for environmental protection (Sun, Cao, Zhang, Li, & He, 2016). This research can inform strategies for mitigating air pollution and protecting the atmosphere.
Organic Chemistry
- Hydrogen Bonding Studies : Investigations into the hydrogen bonding capabilities of methoxy groups in methoxybenzene compounds offer insights into their chemical behavior and potential applications in designing molecules with specific interactions and properties (Palusiak & Grabowski, 2002). This fundamental understanding can guide the synthesis of new materials and chemicals with tailored features.
- Intramolecular Interactions : The study of o-hydroxy acyl aromatics, which share structural similarities with 1-(3-Chloropropyl)-2-methoxybenzene, has revealed the effects of steric compression and twist due to intramolecular hydrogen bonding. These findings have implications for designing molecules with specific spatial arrangements and reactivities (Hansen, Bolvig, & Woźniak, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloropropyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJLXAZYIJLXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-2-methoxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2752333.png)


![1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2752338.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)
![Methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2752343.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)


![6-(2,5-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2752349.png)
![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)

![4-[5-(prop-2-ynylthio)-3H-1,3,4-oxadiazol-2-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B2752355.png)